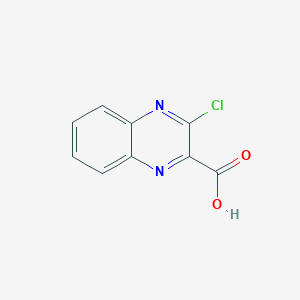

3-Chloroquinoxaline-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloroquinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-7(9(13)14)11-5-3-1-2-4-6(5)12-8/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFXNFDLKGPZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553824 | |

| Record name | 3-Chloroquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20254-76-6 | |

| Record name | 3-Chloroquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloroquinoxaline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Chloroquinoxaline-2-carboxylic Acid

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. Within this important class of molecules, 3-chloroquinoxaline-2-carboxylic acid stands out as a pivotal building block. Its unique arrangement of a reactive chlorine atom and a carboxylic acid group on the quinoxaline core makes it a versatile precursor for the synthesis of more complex, biologically active molecules through various chemical transformations. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering insights into the underlying reaction mechanisms, detailed experimental protocols, and the critical parameters that govern the success of the synthesis.

Part 1: The Primary Synthetic Pathway: A Two-Step Approach from o-Phenylenediamine

The most common and practical approach to the synthesis of this compound commences with the readily available starting material, o-phenylenediamine. This pathway involves two key transformations: the initial formation of the quinoxaline ring system to yield quinoxaline-2,3(1H,4H)-dione, followed by a selective chlorination.

Section 1.1: Synthesis of Quinoxaline-2,3(1H,4H)-dione (Intermediate 1)

The foundational step in this synthetic sequence is the cyclocondensation of o-phenylenediamine with a two-carbon electrophile, typically oxalic acid or its diethyl ester. This reaction efficiently constructs the core quinoxaline heterocycle.

Causality Behind Experimental Choices: The choice between oxalic acid and diethyl oxalate often depends on the desired reaction conditions and scale. Oxalic acid is cost-effective and can be used in aqueous acidic conditions, while diethyl oxalate is suitable for reactions in organic solvents, which can sometimes offer better control and easier product isolation.[1] The reaction is typically heated to overcome the activation energy for the condensation and cyclization steps.

Experimental Protocol: Synthesis of Quinoxaline-2,3(1H,4H)-dione

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a solution of o-phenylenediamine (1.0 equivalent) is prepared in an appropriate solvent (e.g., a mixture of ethanol and water).

-

Reagent Addition: Oxalic acid dihydrate (1.05 equivalents) is added to the solution. A catalytic amount of a strong acid, such as hydrochloric acid, can be added to facilitate the reaction.

-

Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is washed with cold water and then ethanol to remove unreacted starting materials and impurities. The resulting solid is dried under vacuum to yield quinoxaline-2,3(1H,4H)-dione as a stable, off-white to pale yellow solid.

| Parameter | Condition | Expected Outcome |

| Starting Material | o-Phenylenediamine, Oxalic Acid Dihydrate | High Purity |

| Solvent | Ethanol/Water | Good solubility for reactants |

| Temperature | Reflux | Drives the reaction to completion |

| Reaction Time | 2-4 hours | Typically sufficient for full conversion |

| Yield | >90% | High |

| Purity | >95% after washing | Good |

digraph "Synthesis of Quinoxaline-2,3(1H,4H)-dione" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="o-Phenylenediamine +\nOxalic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

reaction [label="Cyclocondensation\n(Reflux in EtOH/H₂O)", fillcolor="#FBBC05", fontcolor="#202124"];

intermediate [label="Quinoxaline-2,3(1H,4H)-dione", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reaction;

reaction -> intermediate;

}```

Caption: Workflow for the synthesis of the key intermediate, Quinoxaline-2,3(1H,4H)-dione.

Reaction Mechanism: The formation of quinoxaline-2,3(1H,4H)-dione proceeds through a cyclocondensation reaction. The more nucleophilic amino group of o-phenylenediamine attacks one of the carbonyl carbons of oxalic acid, followed by the elimination of a water molecule to form an amide intermediate. An intramolecular cyclization then occurs, with the second amino group attacking the remaining carbonyl carbon, leading to a dihydroxy intermediate that tautomerizes to the more stable dione form.

digraph "Cyclocondensation Mechanism" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6];

node [shape=record, fontname="Arial", fontsize=10, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

reactants [label="{ o-Phenylenediamine | Oxalic Acid}" ];

intermediate1 [label="Amide Intermediate"];

intermediate2 [label="Cyclized Intermediate"];

product [label="Quinoxaline-2,3(1H,4H)-dione", fillcolor="#34A853", fontcolor="#FFFFFF"];

reactants -> intermediate1 [label="Nucleophilic Attack\n- H₂O"];

intermediate1 -> intermediate2 [label="Intramolecular\nCyclization"];

intermediate2 -> product [label="Tautomerization"];

}

Caption: Simplified mechanism of the cyclocondensation reaction.

Section 1.2: Chlorination to this compound

The subsequent step involves the selective chlorination of quinoxaline-2,3(1H,4H)-dione. This transformation is crucial for introducing the reactive chlorine handle. A common method involves the use of a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). [2]These reagents are effective at converting the enolizable amide groups into chloro functionalities. The direct and selective synthesis of this compound from the dione in a single step is challenging. A more controlled approach involves the formation of 2,3-dichloroquinoxaline followed by selective hydrolysis.

Experimental Protocol: Synthesis of 2,3-Dichloroquinoxaline (Intermediate 2)

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize evolved HCl), quinoxaline-2,3(1H,4H)-dione (1.0 equivalent) is suspended in an excess of phosphorus oxychloride (POCl₃).

-

Reaction Execution: The mixture is heated to reflux (approximately 105-110 °C) and maintained for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Work-up and Purification: After cooling to room temperature, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried. The crude 2,3-dichloroquinoxaline can be further purified by recrystallization from a suitable solvent like ethanol.

Parameter Condition Expected Outcome Starting Material Quinoxaline-2,3(1H,4H)-dione Dry and pure Chlorinating Agent Phosphorus Oxychloride (POCl₃) In excess Temperature Reflux Ensures complete conversion Reaction Time 4-6 hours Monitored by TLC Yield 80-90% Good to excellent Purity >95% after recrystallization High

Reaction Mechanism: The chlorination of the amide groups in quinoxaline-2,3(1H,4H)-dione by POCl₃ is believed to proceed through the formation of a phosphate ester intermediate. The lone pair of electrons on the oxygen of the carbonyl group attacks the phosphorus atom of POCl₃, leading to the formation of a dichlorophosphate ester. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, resulting in the formation of the chloroquinoxaline.

[2]

Caption: Proposed mechanism for the chlorination of quinoxaline-2,3-dione with POCl₃.

Section 1.3: Selective Hydrolysis to this compound (Target Molecule)

The final step in this primary route is the selective hydrolysis of one of the chlorine atoms in 2,3-dichloroquinoxaline to a carboxylic acid. This transformation relies on the differential reactivity of the two chloro-substituted positions. The electron-withdrawing nature of the quinoxaline ring system makes both chlorine atoms susceptible to nucleophilic aromatic substitution. However, subtle electronic differences can be exploited to achieve selectivity.

Causality Behind Experimental Choices: Achieving selective monohydrolysis requires careful control of reaction conditions. Using a weaker nucleophile or a limited amount of a stronger nucleophile, along with controlled temperature and reaction time, can favor the substitution of only one chlorine atom. The choice of base and solvent system is also critical in modulating the reactivity and selectivity of the hydrolysis reaction.

Proposed Experimental Protocol: Selective Hydrolysis of 2,3-Dichloroquinoxaline

-

Reaction Setup: 2,3-dichloroquinoxaline (1.0 equivalent) is dissolved in a suitable solvent system, such as a mixture of an alcohol (e.g., ethanol) and water.

-

Reagent Addition: A controlled amount (e.g., 1.0 to 1.2 equivalents) of a base, such as sodium hydroxide or potassium hydroxide, is added portion-wise to the solution.

-

Reaction Execution: The reaction mixture is stirred at a controlled temperature, for instance, from room temperature to a gentle heat (e.g., 40-50 °C), for a period determined by TLC monitoring to maximize the formation of the mono-hydrolyzed product.

-

Work-up and Purification: Once the desired conversion is achieved, the reaction is quenched by the addition of an acid (e.g., dilute HCl) to neutralize the excess base and protonate the carboxylic acid. The product is then extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Part 2: Alternative Synthetic Route: Chlorination of 3-Hydroxyquinoxaline-2-carboxylic Acid

An alternative strategy for the synthesis of this compound involves the preparation of 3-hydroxyquinoxaline-2-carboxylic acid, followed by the chlorination of the hydroxyl group.

Section 2.1: Synthesis of 3-Hydroxyquinoxaline-2-carboxylic Acid (Intermediate 3)

This intermediate can be synthesized through the condensation of o-phenylenediamine with a suitable three-carbon building block containing two carbonyl functionalities and a carboxylic acid or its ester, such as diethyl ketomalonate.

Experimental Protocol: Synthesis of 3-Hydroxyquinoxaline-2-carboxylic Acid

-

Reaction Setup: o-Phenylenediamine (1.0 equivalent) and diethyl ketomalonate (1.0 equivalent) are dissolved in a suitable solvent like ethanol or acetic acid.

-

Reaction Execution: The mixture is heated to reflux for several hours.

-

Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be recrystallized to obtain pure 3-hydroxyquinoxaline-2-carboxylic acid.

Section 2.2: Chlorination to this compound

The hydroxyl group of 3-hydroxyquinoxaline-2-carboxylic acid can then be converted to a chlorine atom using a chlorinating agent.

Experimental Protocol: Chlorination of 3-Hydroxyquinoxaline-2-carboxylic Acid

-

Reaction Setup: 3-Hydroxyquinoxaline-2-carboxylic acid (1.0 equivalent) is suspended in a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

-

Reaction Execution: The mixture is heated under reflux until the reaction is complete as monitored by TLC.

-

Work-up and Purification: The excess chlorinating agent is removed under reduced pressure, and the residue is carefully quenched with ice water. The precipitated solid is filtered, washed with water, and dried to afford this compound.

Part 3: Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

Technique Expected Observations ¹H NMR Aromatic protons in the range of 7.5-8.5 ppm. A broad singlet for the carboxylic acid proton (typically >10 ppm). ¹³C NMR Aromatic carbons in the range of 120-150 ppm. A signal for the carboxylic acid carbonyl carbon around 165-175 ppm. IR Spectroscopy A broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹. A C=O stretch for the carboxylic acid around 1700-1730 cm⁻¹. C-Cl stretching vibrations in the fingerprint region. Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₉H₅ClN₂O₂), showing the characteristic isotopic pattern for a chlorine-containing compound.

Part 4: Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds. [3][4]The presence of both a carboxylic acid and a reactive chlorine atom allows for diverse derivatization. The carboxylic acid can be converted into esters, amides, or other functional groups, while the chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) via nucleophilic aromatic substitution. This versatility makes it a key starting material for the development of new therapeutic agents, including serotonin receptor antagonists and other potential drug candidates.

[4]

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through well-established synthetic methodologies. The primary route, involving the cyclocondensation of o-phenylenediamine followed by chlorination and selective hydrolysis, offers a reliable and scalable approach. An alternative route through the chlorination of 3-hydroxyquinoxaline-2-carboxylic acid provides another viable option. A thorough understanding of the reaction mechanisms and careful control of the experimental parameters are paramount to achieving high yields and purity of this important synthetic intermediate. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel compounds with significant therapeutic potential.

References

3-chloroquinoxaline-2-carboxylic acid chemical properties

An In-depth Technical Guide to 3-Chloroquinoxaline-2-carboxylic Acid: Properties, Synthesis, and Reactivity

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, established synthetic routes, and characteristic reactivity, highlighting the causality behind its utility in modern chemical synthesis.

Core Chemical Identity and Properties

This compound is a bifunctional organic compound built upon a quinoxaline core. The quinoxaline heterocycle, a fusion of a benzene ring and a pyrazine ring, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] The strategic placement of a reactive chlorine atom at the 3-position and a carboxylic acid at the 2-position makes this molecule a highly versatile intermediate for creating diverse chemical libraries.[3][4]

Physicochemical Data

A summary of the key physicochemical properties is presented below for quick reference. These values are essential for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 20254-76-6 | [3][5][6][7][8] |

| Molecular Formula | C₉H₅ClN₂O₂ | [3][5][9] |

| Molecular Weight | 208.60 g/mol | [3][7] |

| Appearance | Off-white to light brown solid | [10] |

| Purity | Typically ≥97% | [3][7] |

| Storage | Sealed in a dry environment at 2-8°C | [7] |

Spectral Characteristics

Spectroscopic analysis is critical for structure verification. The expected spectral data for this compound are as follows:

-

¹H NMR: Aromatic protons on the benzene ring portion would appear in the downfield region (typically δ 7.5-8.5 ppm). The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (δ > 10 ppm), though its observation can depend on the solvent used.

-

¹³C NMR: The spectrum will show nine distinct carbon signals. The carbonyl carbon of the carboxylic acid is characteristically found in the 160-185 ppm range.[11] Aromatic and heterocyclic carbons will appear between approximately 120-150 ppm.

-

IR Spectroscopy: Key vibrational bands include a strong C=O stretch for the carboxylic acid around 1700-1730 cm⁻¹.[12] A broad O-H stretch will be present from ~2500-3300 cm⁻¹. C=N and C=C stretching vibrations from the quinoxaline ring are expected in the 1500-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 208, with a characteristic isotopic pattern [M+2]⁺ at m/z 210 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.[9]

Synthesis of the Quinoxaline Scaffold

The most common and efficient method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][13][14] For this compound, a suitable α-keto acid derivative is required.

General Synthetic Workflow

The synthesis is typically a two-step process starting from o-phenylenediamine and diethyl 2-oxomalonate (or a similar precursor), followed by chlorination.

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

This protocol is a representative synthesis; specific conditions may require optimization.

-

Synthesis of Ethyl 3-hydroxyquinoxaline-2-carboxylate:

-

To a solution of o-phenylenediamine (1 equivalent) in glacial acetic acid, add diethyl 2-oxomalonate (1 equivalent).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield the intermediate.

-

-

Synthesis of Ethyl 3-chloroquinoxaline-2-carboxylate:

-

Carefully add the dried intermediate from the previous step to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for 3-6 hours. The hydroxyl group is converted to the chloro group.

-

Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

The solid product is collected by filtration, washed thoroughly with water until neutral, and dried.

-

-

Hydrolysis to this compound:

-

Suspend the crude ethyl ester in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

-

Heat the mixture to 60-80°C until the solid dissolves and the ester is fully hydrolyzed (monitor by TLC).

-

Cool the solution in an ice bath and acidify with a strong acid (e.g., 2M HCl) until the pH is ~2-3.

-

The final product, this compound, will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry to afford the pure product.

-

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic value of this molecule lies in the orthogonal reactivity of its two functional groups. The chlorine atom is an excellent electrophilic handle for substitution, while the carboxylic acid provides a nucleophilic center (after deprotonation) or can be converted into other functional groups.[15][16]

Nucleophilic Aromatic Substitution (SₙAr) at the C3-Position

The electron-withdrawing nature of the pyrazine ring and the adjacent carboxylic acid group activates the C3-position, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SₙAr).[17] This reaction is the cornerstone of its utility.

Caption: General mechanism of SₙAr at the C3-position.

-

Common Nucleophiles: A wide range of nucleophiles can be employed, including:

-

Amines (R-NH₂): To form 3-aminoquinoxaline derivatives. This is widely used in drug discovery.

-

Alkoxides (R-O⁻): To synthesize 3-alkoxyquinoxaline ethers.

-

Thiols (R-SH): To produce 3-(alkylthio)quinoxaline derivatives.

-

This reactivity is foundational for creating libraries of compounds for structure-activity relationship (SAR) studies, as seen in the development of 5-HT₃ antagonists and antimycobacterial agents.[4][18]

Reactions of the Carboxylic Acid Group

The carboxylic acid at the C2-position undergoes a host of classic transformations, allowing for further molecular diversification.[19][20]

-

Amide Bond Formation: Direct reaction with an amine is often inefficient. The carboxylic acid is typically activated first using a coupling agent like dicyclohexylcarbodiimide (DCC) or HATU before the amine is added.[16] This is a critical reaction for attaching the quinoxaline core to other fragments, for instance, in the creation of PROTACs where this moiety might serve as a warhead or linker attachment point.[3]

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester. This can be useful for improving solubility or modifying pharmacokinetic properties.

-

Conversion to Acyl Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive 3-chloroquinoxaline-2-carbonyl chloride.[4] This intermediate readily reacts with a wide array of nucleophiles without the need for coupling agents.

Caption: Workflow for amide bond formation.

Applications in Research and Development

The dual reactivity of this compound establishes it as a premier building block in several areas:

-

Medicinal Chemistry: It is a key starting material for synthesizing compounds targeting a range of biological systems. Derivatives have shown promise as serotonin (5-HT₃) receptor antagonists, antimycobacterial agents against M. tuberculosis, and inhibitors of various kinases.[4][18][21][22]

-

PROTACs and Chemical Biology: The quinoxaline scaffold can be functionalized to act as a ligand for a target protein. The carboxylic acid handle provides a convenient point for attaching linkers, making it a valuable component in the design of Proteolysis Targeting Chimeras (PROTACs).[3]

-

Materials Science: The rigid, planar quinoxaline system can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is an irritant.[23]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[23]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a powerful and versatile chemical intermediate. Its value is derived from a stable heterocyclic core functionalized with two distinct and orthogonally reactive groups. The ability to perform selective nucleophilic aromatic substitution at the chloro-position, combined with the diverse chemistry of the carboxylic acid group, provides chemists with a robust platform for the rapid synthesis of complex and functionally rich molecules. This makes it an indispensable tool in the pursuit of novel therapeutics and advanced materials.

References

- 1. connectjournals.com [connectjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. calpaclab.com [calpaclab.com]

- 4. Pharmacophore based synthesis of 3-chloroquinoxaline-2-carboxamides as serotonin3 (5-HT3) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. 20254-76-6|this compound|BLD Pharm [bldpharm.com]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. 2abiotech.net [2abiotech.net]

- 9. PubChemLite - this compound (C9H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. jackwestin.com [jackwestin.com]

- 16. Khan Academy [khanacademy.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. mdpi.com [mdpi.com]

- 19. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs [mdpi.com]

- 23. This compound - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to 3-Chloroquinoxaline-2-carboxylic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroquinoxaline-2-carboxylic acid is a pivotal heterocyclic compound, serving as a versatile scaffold in medicinal chemistry and materials science. Its unique molecular architecture, characterized by a quinoxaline core substituted with both a reactive chlorine atom and a carboxylic acid group, provides a strategic entry point for the synthesis of a diverse array of functionalized derivatives. This guide offers a comprehensive technical overview of its molecular structure, validated analytical characterization, synthesis protocols, and its significant role as a synthetic intermediate in drug discovery. We delve into the causality behind experimental choices, emphasizing self-validating analytical systems to ensure scientific integrity. This document is intended to be an essential resource for researchers leveraging this compound in their scientific endeavors.

Core Molecular Structure and Physicochemical Properties

This compound (C₉H₅ClN₂O₂) is a solid, crystalline compound at room temperature.[1][2] Its structure is defined by a bicyclic quinoxaline ring system, which is a fusion of a benzene ring and a pyrazine ring. The key functional groups, a carboxylic acid at position 2 and a chlorine atom at position 3, are crucial to its chemical reactivity and utility.

Systematic Identification:

-

IUPAC Name: this compound

-

Canonical SMILES: C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(=O)O[3]

-

InChI Key: LLFXNFDLKGPZML-UHFFFAOYSA-N[3]

Structural Elucidation: A Multi-faceted Approach

The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic and analytical techniques. This multi-pronged approach forms a self-validating system, ensuring the identity and purity of the compound.

1.1.1. Crystallographic Analysis

1.1.2. Spectroscopic Characterization

Spectroscopic data provides the fingerprint of a molecule. For this compound, the expected spectroscopic features are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons on the benzene ring portion of the quinoxaline core are expected to appear in the downfield region, typically between 7.5 and 8.5 ppm. The carboxylic acid proton is highly deshielded and will appear as a broad singlet significantly downfield, often above 10 ppm, and its chemical shift can be concentration-dependent.[6]

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 165-185 ppm.[6] The carbons of the quinoxaline ring will appear in the aromatic region (approximately 120-150 ppm), with the carbon attached to the chlorine atom (C3) and the carbon attached to the carboxylic acid (C2) showing distinct chemical shifts due to the electronic effects of these substituents.

Infrared (IR) Spectroscopy:

-

A very broad O-H stretching band from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹.[6]

-

A sharp and strong C=O stretching absorption for the carboxylic acid carbonyl group will be present between 1710 and 1760 cm⁻¹.[6]

-

C=N and C=C stretching vibrations from the quinoxaline ring will appear in the 1400-1600 cm⁻¹ region.

-

A C-Cl stretching vibration will be observed in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight of the compound (208.60).

-

The presence of a chlorine atom will be evident from the isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak.

-

Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, 17 amu) and the loss of a carboxyl group (-COOH, 45 amu).[7]

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₅ClN₂O₂ | [1][2] |

| Molecular Weight | 208.60 g/mol | [1][2] |

| Appearance | Solid | |

| Purity | ≥97% | [1] |

| Storage Conditions | 2-8°C, Sealed in dry conditions | [2] |

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a cornerstone of its utility. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

Synthetic Pathways

A common and effective method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8] For this compound, a plausible synthetic route would involve the reaction of o-phenylenediamine with a derivative of oxomalonic acid.

A related hydrothermal synthesis of 2,3-diarylquinoxaline carboxylic acids has been reported, reacting 1,2-diarylketones with 3,4-diaminobenzoic acid in high-temperature water.[9] This method avoids the use of volatile organic solvents and strong acids.[9]

Core Reactivity: A Tale of Two Functional Groups

The chemical behavior of this compound is dominated by its two primary functional groups: the carboxylic acid and the chloro substituent.

2.2.1. Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of standard transformations, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Amide Formation: Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine to yield an amide.[10][11] This is a key reaction for creating diverse libraries of compounds for biological screening.[12][13]

-

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

2.2.2. Nucleophilic Aromatic Substitution at the Chloro Position

The chlorine atom at the C3 position is susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the quinoxaline ring system activates the C-Cl bond towards attack by nucleophiles. This allows for the introduction of a wide range of substituents, including:

-

Amines

-

Thiols

-

Alkoxides

This reactivity is fundamental to the use of this compound as a building block in the synthesis of more complex molecules with desired biological activities.

Applications in Drug Discovery and Development

The quinoxaline scaffold is a well-established pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities.[14][15] this compound serves as a crucial starting material for the synthesis of various biologically active compounds.

A Scaffold for Diverse Biological Targets

Quinoxaline derivatives have shown promise as:

-

Antiviral Agents: Certain quinoxaline derivatives have been investigated for their potential to inhibit viral replication, including against respiratory pathogens.[16]

-

Anticancer Agents: The quinoxaline core has been incorporated into molecules designed to target various aspects of cancer progression.[14] Some derivatives have been explored as PARP-1 inhibitors.[17]

-

Anti-inflammatory Agents: Quinoxaline-based compounds have been synthesized and evaluated as selective COX-2 inhibitors.[14]

-

Serotonin (5-HT₃) Receptor Antagonists: 3-Chloroquinoxaline-2-carboxamides have been designed and synthesized as potential 5-HT₃ receptor antagonists, which are used to manage nausea and vomiting.[12][13]

-

Protein Kinase Inhibitors: Derivatives of quinoline carboxylic acids have been studied as inhibitors of protein kinase CK2.[18]

-

Antimycobacterial Agents: Quinoxaline-2-carboxylic acid 1,4-dioxides have demonstrated antimycobacterial activity.[19]

The ability to readily modify both the carboxylic acid and the chloro positions of this compound allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target.

Experimental Protocol: Synthesis of a 3-Chloroquinoxaline-2-carboxamide Derivative

This protocol outlines a general procedure for the synthesis of a 3-chloroquinoxaline-2-carboxamide, a common class of compounds derived from the title molecule.

Objective: To synthesize an N-substituted 3-chloroquinoxaline-2-carboxamide.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Desired primary or secondary amine

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

Activation of the Carboxylic Acid:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-chloroquinoxaline-2-carbonyl chloride is used in the next step without further purification.

-

-

Amide Coupling:

-

Dissolve the crude acyl chloride in anhydrous DCM.

-

In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the acyl chloride solution at 0 °C.

-

Allow the reaction to stir at room temperature for 4-12 hours, or until completion (monitored by TLC).

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 3-chloroquinoxaline-2-carboxamide.

-

-

Characterization:

-

Confirm the structure and purity of the final product using NMR (¹H and ¹³C), IR, and mass spectrometry.

-

Causality and Self-Validation: The conversion of the carboxylic acid to the more reactive acyl chloride is a critical step to facilitate the amide bond formation, as direct amidation would require harsh conditions. The use of triethylamine in the coupling step is to neutralize the HCl generated during the reaction. The multi-step work-up ensures the removal of unreacted starting materials and byproducts. The final characterization by multiple spectroscopic techniques provides a robust validation of the product's identity and purity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

-

General Handling: Avoid contact with skin, eyes, and clothing.[20] Wash hands thoroughly after handling.[20][21] Use only in a well-ventilated area.[20][21]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[20][22]

-

In case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[20][21]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[20][21]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[20][21]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20][22]

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.[20][21][22][23][24]

Conclusion

This compound is a high-value synthetic intermediate with a well-defined molecular structure and predictable reactivity. Its importance in medicinal chemistry is underscored by the wide range of biological activities exhibited by its derivatives. The dual reactivity of the carboxylic acid and the chloro-substituent provides a versatile platform for the generation of diverse chemical entities. This guide has provided a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, with a focus on the principles of scientific integrity and experimental rationale. It is our hope that this document will serve as a valuable resource for researchers and scientists working at the forefront of chemical synthesis and drug discovery.

References

- 1. calpaclab.com [calpaclab.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. PubChemLite - this compound (C9H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 4. 2-Chloroquinoline-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 9. researchgate.net [researchgate.net]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. Khan Academy [khanacademy.org]

- 12. Pharmacophore based synthesis of 3-chloroquinoxaline-2-carboxamides as serotonin3 (5-HT3) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Multi-scale investigation of PQ3-quinoxaline derivatives as selective COX-2 inhibitors: synthesis, structural analysis, DFT, MD simulations, and in silico/in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. aksci.com [aksci.com]

- 21. files.dep.state.pa.us [files.dep.state.pa.us]

- 22. tcichemicals.com [tcichemicals.com]

- 23. assets.thermofisher.com [assets.thermofisher.com]

- 24. fishersci.pt [fishersci.pt]

Unlocking the Therapeutic Potential of 3-Chloroquinoxaline-2-carboxylic Acid: A Technical Guide for Drug Discovery

Foreword: The Quinoxaline Scaffold as a Cornerstone of Modern Medicinal Chemistry

The quinoxaline core, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in drug discovery. Its unique electronic properties and versatile substitution patterns have given rise to a plethora of compounds with a broad spectrum of biological activities.[1][2] From established antibiotics to emerging anticancer agents, quinoxaline derivatives continue to be a fertile ground for the development of novel therapeutics.[3][4] This guide focuses on a specific, yet highly versatile, member of this family: 3-chloroquinoxaline-2-carboxylic acid . While its direct therapeutic applications are still under investigation, its role as a key synthetic intermediate and its potential as a pharmacophore in its own right warrant a detailed exploration for researchers, scientists, and drug development professionals. This document will serve as an in-depth technical guide, elucidating the known applications and, more importantly, the untapped therapeutic potential of this compound.

The Synthetic Versatility of this compound: A Gateway to Bioactive Molecules

The primary and most well-documented application of this compound is its use as a crucial starting material in the synthesis of more complex and biologically active molecules.[5] The presence of the carboxylic acid and the reactive chloro group at positions 2 and 3, respectively, allows for a wide range of chemical modifications, making it a valuable building block for combinatorial chemistry and targeted drug design.

Synthesis of 3-Chloroquinoxaline-2-carboxamides: A Case Study in Serotonin Receptor Antagonism

A significant therapeutic application stemming from this compound is the synthesis of 3-chloroquinoxaline-2-carboxamides. These derivatives have been investigated as serotonin (5-HT3) receptor antagonists.[5] The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for the treatment of nausea and vomiting, particularly chemotherapy-induced and postoperative nausea and vomiting.

The synthesis involves the conversion of the carboxylic acid to an acyl chloride, followed by condensation with appropriate amines.[5] This straightforward synthetic route allows for the generation of a diverse library of carboxamide derivatives for structure-activity relationship (SAR) studies. Notably, certain synthesized 3-chloroquinoxaline-2-carboxamides have exhibited comparable 5-HT3 antagonistic activity to the standard drug, Ondansetron, in preclinical models.[5]

Experimental Protocol: Synthesis of 3-Chloroquinoxaline-2-carboxamides

Objective: To synthesize a representative 3-chloroquinoxaline-2-carboxamide derivative.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Appropriate primary or secondary amine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or other suitable base

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Acid Chloride Formation:

-

Suspend this compound (1 equivalent) in anhydrous DCM.

-

Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-chloroquinoxaline-2-carbonyl chloride.

-

-

Amide Coupling:

-

Dissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

-

Add the acid chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure 3-chloroquinoxaline-2-carboxamide.

-

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Exploring the Untapped Therapeutic Potential: A Research Roadmap

Beyond its role as a synthetic intermediate, the inherent structural features of this compound suggest its potential for direct therapeutic applications or as a scaffold for the development of novel drug candidates in various disease areas. The following sections outline promising avenues for research, grounded in the known biological activities of closely related quinoxaline derivatives.

Anticancer Activity: Targeting Proliferative Pathways

The quinoxaline scaffold is a well-established pharmacophore in the design of anticancer agents.[1][3] Derivatives have been shown to exert their effects through various mechanisms, including inhibition of protein kinases, topoisomerases, and induction of apoptosis.[6][7][8] The presence of a chloro substituent at the 3-position and a carboxylic acid at the 2-position of the quinoxaline ring in this compound provides key functionalities for potential interaction with biological targets.

Hypothesis: this compound and its derivatives may exhibit anticancer activity by inhibiting key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases or by inducing apoptosis.

Experimental Workflow for Anticancer Evaluation:

Caption: A streamlined workflow for assessing the anticancer potential of this compound derivatives.

Antimicrobial Activity: A Scaffold for Novel Antibiotics

Quinoxaline derivatives, particularly quinoxaline-1,4-dioxides, have demonstrated significant antibacterial and antimycobacterial activity.[2][9] The mechanism of action for some of these compounds involves the generation of reactive oxygen species, leading to DNA damage in microbial cells.[9] Given the structural similarities, this compound presents an interesting scaffold for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.

Hypothesis: this compound and its derivatives could exhibit antimicrobial activity against a range of pathogenic bacteria and mycobacteria.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against selected bacterial strains.

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium smegmatis)

-

Mueller-Hinton broth (MHB) or appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plate using MHB.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours (or longer for slower-growing organisms like mycobacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Self-Validation: Include positive (bacteria with no compound) and negative (broth only) controls in each assay. A known antibiotic can be used as a reference standard.

Anti-inflammatory Properties: Modulating Inflammatory Pathways

Certain quinoxaline derivatives have been reported to possess anti-inflammatory properties, with some acting as inhibitors of enzymes like cyclooxygenase-2 (COX-2).[10] Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents remains a priority.

Hypothesis: this compound and its derivatives may exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes or modulating inflammatory signaling pathways.

Signaling Pathway: Potential Inhibition of the NF-κB Pathway

Caption: A diagram illustrating the potential inhibitory effect of this compound derivatives on the NF-κB signaling pathway.

Data Presentation and Future Directions

To facilitate the comparison of biological activities, all quantitative data should be summarized in clearly structured tables.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

| Compound ID | Modification | Cell Line | IC₅₀ (µM) |

| 3CQC-01 | Parent Compound | MCF-7 | >100 |

| 3CQC-Amide-A | Amide with Aniline | MCF-7 | 25.4 |

| 3CQC-Amide-B | Amide with p-toluidine | MCF-7 | 15.8 |

| Doxorubicin | Reference Drug | MCF-7 | 0.5 |

Future Directions: The therapeutic potential of this compound is largely unexplored, presenting a significant opportunity for drug discovery. Future research should focus on:

-

Library Synthesis: Generation of a diverse library of derivatives by modifying both the chloro and carboxylic acid functionalities.

-

Broad-Spectrum Screening: Evaluation of these derivatives against a wide range of biological targets, including kinases, microbial enzymes, and inflammatory mediators.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the most potent compounds.

-

In Vivo Efficacy and Safety: Preclinical evaluation of lead candidates in relevant animal models to assess their therapeutic efficacy and safety profiles.

Conclusion

This compound stands as a versatile and promising scaffold in medicinal chemistry. While its current application is primarily as a synthetic intermediate, the extensive biological activities of the broader quinoxaline family strongly suggest a significant untapped therapeutic potential. This guide provides a framework for researchers to explore this potential, from rational drug design and synthesis to robust biological evaluation. The systematic investigation of this compound and its derivatives could lead to the discovery of novel therapeutic agents for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacophore based synthesis of 3-chloroquinoxaline-2-carboxamides as serotonin3 (5-HT3) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

3-chloroquinoxaline-2-carboxylic acid mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 3-Chloroquinoxaline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Within this class, this compound and its derivatives have garnered significant attention, particularly for their potent modulation of excitatory neurotransmission. This technical guide provides a comprehensive exploration of the core mechanism of action of this compound, focusing on its role as a competitive antagonist at ionotropic glutamate receptors. We will delve into the molecular targets, the downstream signaling consequences, and the validated experimental methodologies used to elucidate this mechanism. This document is intended to serve as a foundational resource for researchers engaged in the study of neuroactive compounds and the development of novel therapeutics targeting glutamatergic signaling.

Introduction: The Significance of the Quinoxaline-2-Carboxylic Acid Scaffold

Quinoxaline derivatives are a class of bicyclic heteroaromatic compounds that have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1][2]. The versatility of the quinoxaline ring system allows for substitutions that can fine-tune its pharmacological profile. The quinoxaline-2-carboxylic acid moiety, in particular, has been identified as a key pharmacophore for interacting with specific biological targets, most notably excitatory amino acid receptors[3].

While the broader family of quinoxaline derivatives exhibits diverse bioactivities, including potential as DNA-damaging antimycobacterial agents (specifically as 1,4-dioxides) and inhibitors of enzymes like ASK1, the primary and most well-documented mechanism of action for the core this compound structure lies in its antagonism of glutamate receptors[4][5][6][7][8]. This guide will therefore focus on this principal mechanism.

Primary Molecular Targets: AMPA and NMDA Receptors

The central nervous system relies on a delicate balance between excitatory and inhibitory neurotransmission. Glutamate is the primary excitatory neurotransmitter, and its receptors, particularly the ionotropic AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors, are crucial for synaptic plasticity, learning, and memory. However, excessive activation of these receptors leads to excitotoxicity, a key pathological process in neurological disorders such as stroke, epilepsy, and neurodegenerative diseases[9][10].

Derivatives of quinoxaline-2-carboxylic acid have been extensively developed as antagonists of these receptors[3][11][12][13][14]. The this compound scaffold fits the pharmacophore model for competitive antagonism at the glutamate binding site on AMPA receptors and the glycine co-agonist site on NMDA receptors.

Antagonism of the AMPA Receptor

AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the brain. Competitive antagonists of the AMPA receptor, such as those from the quinoxaline class, bind to the same site as glutamate but do not activate the receptor, thereby preventing ion channel opening and subsequent neuronal depolarization. The quinoxaline-2,3-dione motif is a well-established and critical feature for high-affinity binding to the AMPA receptor[14]. While this compound is not a quinoxaline-2,3-dione, its structural features still allow for competitive antagonism.

Antagonism of the NMDA Receptor at the Glycine Co-agonist Site

The NMDA receptor is unique in that it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation[9][15]. The glycine binding site on the GluN1 subunit of the NMDA receptor has been a major target for therapeutic intervention[10][16][17]. Quinoxaline derivatives have been identified as potent antagonists at this strychnine-insensitive glycine site[15]. By binding to this site, they prevent the necessary conformational change for channel opening, even in the presence of glutamate, thus acting as non-competitive antagonists with respect to glutamate.

Signaling Pathway and Downstream Effects

The antagonistic action of this compound at AMPA and NMDA receptors has profound effects on downstream signaling cascades. By blocking the influx of cations (Na+ and Ca2+) through these channels, the compound effectively dampens excessive neuronal excitation.

Figure 1: Simplified signaling pathway illustrating the antagonistic effect of this compound.

The key downstream consequences of this antagonism include:

-

Reduction of Neuronal Depolarization: By blocking Na+ influx primarily through AMPA receptors, the compound prevents the rapid depolarization of the postsynaptic membrane.

-

Inhibition of Ca2+ Overload: The blockade of NMDA receptors is particularly critical in preventing pathological Ca2+ influx, a primary trigger for excitotoxic cell death pathways involving the activation of proteases, lipases, and nitric oxide synthase.

-

Neuroprotection: In models of ischemic stroke and other neurodegenerative conditions, this reduction in excitotoxicity is manifested as a neuroprotective effect[9][11].

Experimental Methodologies for Mechanistic Elucidation

A robust understanding of the mechanism of action of this compound requires a multi-faceted experimental approach. The following protocols are standard in the field for characterizing glutamate receptor antagonists.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to its target receptor.

Objective: To quantify the affinity (Ki) of this compound for the AMPA receptor and the glycine site of the NMDA receptor.

Protocol:

-

Membrane Preparation: Isolate synaptic membranes from rat cortical tissue through a process of homogenization and differential centrifugation.

-

Assay for AMPA Receptor Binding:

-

Incubate the cortical membranes with a radiolabeled AMPA receptor agonist (e.g., [3H]AMPA).

-

Add increasing concentrations of this compound (the competitor).

-

Incubate to allow for binding equilibrium.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Non-specific binding is determined in the presence of a saturating concentration of a known AMPA antagonist (e.g., NBQX).

-

-

Assay for NMDA Receptor (Glycine Site) Binding:

-

Incubate the cortical membranes with a radiolabeled glycine site antagonist (e.g., [3H]DCKA).

-

Follow the same procedure as for the AMPA receptor assay, using glycine as the reference compound for non-specific binding.

-

-

Data Analysis: Calculate the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.

| Assay Target | Radioligand | Expected Outcome for an Antagonist |

| AMPA Receptor | [3H]AMPA | Concentration-dependent displacement of the radioligand |

| NMDA Receptor (Glycine Site) | [3H]DCKA | Concentration-dependent displacement of the radioligand |

Electrophysiology

Electrophysiological techniques, such as the patch-clamp method, provide a functional measure of receptor antagonism.

Objective: To determine the functional effect of this compound on AMPA and NMDA receptor-mediated currents in cultured neurons.

Protocol:

-

Cell Culture: Culture primary hippocampal or cortical neurons.

-

Whole-Cell Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration on a cultured neuron.

-

Voltage-clamp the neuron at a holding potential of -60 mV.

-

Apply a specific agonist (AMPA or NMDA + glycine) to elicit an inward current.

-

Co-apply the agonist with increasing concentrations of this compound.

-

Measure the reduction in the peak amplitude of the agonist-evoked current.

-

-

Data Analysis: Construct a concentration-response curve to determine the IC50 for the functional inhibition of the receptor.

Figure 2: Workflow for electrophysiological characterization of receptor antagonism.

Other Potential Mechanisms of Action

While the primary mechanism of action of this compound is antagonism of glutamate receptors, the broader quinoxaline scaffold has been associated with other biological activities. It is important for researchers to be aware of these potential off-target effects.

-

Antimycobacterial Activity: Quinoxaline-2-carboxylic acid 1,4-dioxides have been shown to act as DNA-damaging agents against Mycobacterium tuberculosis[4][5][6][7]. While the 1,4-dioxide moiety is critical for this activity, the potential for related compounds to interact with DNA should not be entirely dismissed without experimental validation.

-

Serotonin 5-HT3 Receptor Antagonism: Amide derivatives of this compound have been synthesized and shown to possess 5-HT3 receptor antagonist activity[18][19]. It is plausible that the parent carboxylic acid could have weak affinity for this receptor.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists [pubmed.ncbi.nlm.nih.gov]

- 16. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 17. NMDA Receptor Glycine Binding Site Modulators for Prevention and Treatment of Ketamine Use Disorder | MDPI [mdpi.com]

- 18. Pharmacophore based synthesis of 3-chloroquinoxaline-2-carboxamides as serotonin3 (5-HT3) receptor antagonist [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

solubility of 3-chloroquinoxaline-2-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-Chloroquinoxaline-2-Carboxylic Acid in Organic Solvents

Foreword

This compound stands as a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its rigid, aromatic core, functionalized with both a reactive chloro group and a versatile carboxylic acid, makes it a sought-after precursor for a range of high-value compounds, including kinase inhibitors, antibacterial agents, and PROTAC degraders.[1][2][3] However, the successful synthesis, purification, and formulation of its derivatives are fundamentally governed by a critical, yet often overlooked, physicochemical property: its solubility.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of this compound. We will move beyond mere data reporting to explore the underlying principles that dictate its behavior in various organic media. By synthesizing theoretical insights with actionable experimental protocols, this document serves as both a reference and a practical handbook for harnessing the full potential of this important molecule.

Physicochemical Profile and Structural Rationale for Solubility

To predict the solubility of this compound, we must first dissect its molecular architecture. The molecule's behavior is a composite of its distinct functional components.

-

Quinoxaline Core: This fused aromatic system (a benzene ring fused to a pyrazine ring) is inherently hydrophobic and capable of π-π stacking interactions.[2] This suggests a basal affinity for aromatic and other non-polar solvents.

-

Carboxylic Acid Group (-COOH): This is a highly polar, hydrophilic group capable of acting as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). Its presence dramatically increases the potential for interaction with polar solvents. Furthermore, its acidic nature (pKa-dependent) means its ionization state, and thus solubility, will be highly sensitive to the pH of the medium.[4]

-

Chloro Group (-Cl): As an electron-withdrawing group, the chlorine atom modulates the electronic properties of the quinoxaline ring. It adds a degree of polarity and can participate in dipole-dipole interactions, but its primary contribution to solubility is modest compared to the carboxylic acid.

-

Nitrogen Atoms: The two nitrogen atoms within the pyrazine ring are hydrogen bond acceptors, further enhancing the molecule's ability to interact with protic solvents.

Based on these features, a LogP value of 1.98 has been calculated, indicating a molecule with a balance of lipophilic and hydrophilic character that will exhibit nuanced solubility across different solvent classes.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 20254-76-6 | [1][6][7] |

| Molecular Formula | C₉H₅ClN₂O₂ | [1][5] |

| Molecular Weight | 208.60 g/mol | [1][7] |

| Calculated LogP | 1.98 | [5] |

| Appearance | Solid (predicted) | General |

Predicted Solubility Profile: A Solvent-by-Solvent Analysis

While specific quantitative data is not extensively published, we can establish a robust predicted solubility profile by drawing analogies from structurally similar quinoxaline and carboxylic acid compounds and applying fundamental chemical principles.[8][9]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Causality |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | High | These solvents are excellent hydrogen bond acceptors and have high dielectric constants, effectively solvating both the polar carboxylic acid group and the aromatic quinoxaline core. Quinoxaline derivatives frequently show excellent solubility in these solvents.[9] |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the carboxylic acid and ring nitrogens. Solubility is expected to increase with heating. |

| Ethers | THF, 1,4-Dioxane | Low to Moderate | These solvents are moderate hydrogen bond acceptors but lack donor capabilities. They can solvate the quinoxaline ring but will struggle to fully solvate the carboxylic acid group without heating. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low | While capable of dissolving the chloro-aromatic portion, these solvents are poor partners for the hydrogen-bonding carboxylic acid, leading to limited solubility. |

| Aromatic | Toluene, Benzene | Low | Favorable π-π interactions with the quinoxaline ring are countered by the very poor solvation of the highly polar carboxylic acid group. |

| Non-polar | Hexane, Heptane | Very Low / Insoluble | These solvents lack any significant interactions with the polar functional groups of the molecule and are primarily useful as anti-solvents for purification via precipitation or crystallization. |

Key Factors Influencing Solubility

The solubility of this compound is not a static value but a dynamic equilibrium influenced by several external factors.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic. This relationship is crucial for purification techniques like recrystallization, where a solvent is chosen for its ability to dissolve the compound at high temperatures and release it upon cooling.

-

pH and Ionization: As a carboxylic acid, the compound's solubility in protic or aqueous-organic mixtures is profoundly dependent on pH.[4] At a pH below its pKa, the molecule exists predominantly in its neutral, less soluble form. As the pH rises above the pKa, the carboxylic acid deprotonates to form the highly polar and much more soluble carboxylate anion. This principle is fundamental for extraction and purification protocols.

-

Presence of Water: The solubility of carboxylic acids in certain organic solvents can be significantly enhanced by the presence of small amounts of water.[10][11] Water molecules can bridge the solute and the organic solvent, forming a hydrogen-bonded network that improves solvation. This is particularly relevant in solvents with some water miscibility like THF or acetone.

Experimental Determination of Solubility: Protocols and Workflows

Trustworthy solubility data is generated through rigorous, well-controlled experiments. The two most common approaches in drug development are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.[4]

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, representing the true saturation point of a compound in a solvent at a given temperature.[12]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at thermodynamic equilibrium.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

2-5 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial (e.g., 5-10 mg). The key is to ensure solid material remains undissolved at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately add a known volume of the chosen organic solvent (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vial and let it stand to allow the excess solid to settle. For finely suspended particles, centrifuge the vial (e.g., 10,000 rpm for 15 minutes) to achieve clear separation.

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant. Perform a large, accurate serial dilution with the same solvent to bring the concentration into the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted sample using a pre-validated HPLC method. Determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.

-

Calculation: Calculate the original solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the result in units such as mg/mL or mol/L.

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: Shake-Flask method workflow for equilibrium solubility.

Protocol for Kinetic Solubility Determination (Nephelometry)

Kinetic solubility is a high-throughput method often used in early drug discovery.[13] It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous or organic medium.[4]

Objective: To rapidly assess the concentration at which this compound precipitates from a solution.